molecular formula C18H17ClFN3O2 B2767857 1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955236-99-4

1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Katalognummer: B2767857
CAS-Nummer: 955236-99-4
Molekulargewicht: 361.8
InChI-Schlüssel: AWPGOCNWORDPLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic urea derivative characterized by a pyrrolidinone core substituted with fluorophenyl and chlorophenyl groups. The compound’s structure combines a urea moiety with a conformationally restricted pyrrolidinone ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c19-13-1-5-15(6-2-13)22-18(25)21-10-12-9-17(24)23(11-12)16-7-3-14(20)4-8-16/h1-8,12H,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPGOCNWORDPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using chlorophenyl and fluorophenyl halides.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with urea derivatives reported in the literature. Below is a comparative analysis of key analogs:

Compound Core Structure Substituents Reported Activity Reference
1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (Target) Urea + pyrrolidinone 4-Chlorophenyl, 4-fluorophenyl, 5-oxopyrrolidin-3-ylmethyl Hypothesized kinase/neurological activity
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1, ) Urea + pyridine 3-Chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl Glucokinase activation
(E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea (Compound 3, ) Urea + triazinane-pyridine 4-Chlorobenzyl, ethyl, triazinane-dione Analgesic potential
1-(2,6-Dichlorpyridin-4-yl)-3-(2-hydroxymethylphenyl)urea (Patent Compound, ) Urea + pyridine 2,6-Dichloropyridin-4-yl, 2-hydroxymethylphenyl Anti-epileptic, anti-psychotic

Key Observations:

  • Substituent Position and Activity : The presence of chlorophenyl and fluorophenyl groups in the target compound may enhance binding affinity to hydrophobic enzyme pockets, similar to Compound 1 in , where chloro/fluoro substituents contribute to glucokinase activation .
  • Rigidity vs. Flexibility: The pyrrolidinone ring in the target compound introduces conformational rigidity, contrasting with the pyridine-based analogs (). This could improve metabolic stability but reduce adaptability to diverse targets .
  • Hydrogen-Bonding Capacity: The urea moiety in all analogs facilitates hydrogen bonding, critical for target engagement.

Pharmacological Implications

  • Kinase Modulation : Compound 1 () demonstrates that urea derivatives with halogenated aryl groups can modulate kinase activity (e.g., glucokinase). The target compound’s fluorophenyl and chlorophenyl substituents may similarly target ATP-binding domains .
  • Neurological Applications: Patent compounds () with dichloropyridine and hydroxymethylphenyl substituents show efficacy in epilepsy and psychosis.

Biologische Aktivität

1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including antibacterial, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound can be represented by the following structural formula:

C16H17ClFN2O\text{C}_{16}\text{H}_{17}\text{ClF}\text{N}_2\text{O}

SMILES Notation : ClC1=CC=C(C=C1)N(C(=O)N2CC(C2=O)C(F)=C)C

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications. Key areas of focus include:

  • Antibacterial Activity
  • Enzyme Inhibition
  • Docking Studies and Binding Interactions

Antibacterial Activity

Research has shown that derivatives of compounds similar to 1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea exhibit significant antibacterial properties. For instance, compounds with chlorophenyl groups demonstrated moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Pseudomonas aeruginosaWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings indicate that modifications in the molecular structure can enhance antibacterial efficacy against specific pathogens .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease.
  • Urease : The compound exhibits significant urease inhibitory activity, with IC50 values indicating potent effects compared to standard reference drugs. For example:
CompoundIC50 Value (µM)
1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea2.14 ± 0.003
Thiourea (Standard)21.25 ± 0.15

This suggests that the compound could serve as a lead for developing new urease inhibitors .

Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of the compound with target proteins. The binding interactions with amino acids in relevant enzymes suggest that the compound could effectively inhibit their activity by fitting into the active sites of these proteins.

Case Studies

A notable study involved synthesizing a series of compounds based on the ureide structure and testing their biological activities. The results indicated that modifications in substituents significantly impacted both antibacterial and enzyme inhibitory activities, demonstrating the importance of structural optimization in drug design .

Q & A

Q. What are the optimized synthetic routes for preparing 1-(4-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and how are reaction conditions controlled to maximize yield?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of the pyrrolidinone core. Key steps include:

  • Pyrrolidine derivative synthesis : Cyclization of 4-fluorophenyl-substituted precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Urea linkage formation : Reaction with 4-chlorophenyl isocyanate in anhydrous THF at 0–5°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

StepTemperatureSolventCatalyst/Purity Control
Cyclization80°CDMFK₂CO₃
Urea formation0–5°CTHFAnhydrous conditions
PurificationRTEthanol/HexaneSilica gel chromatography

Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm; pyrrolidinone carbonyl at δ 170–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the fluorophenyl and chlorophenyl groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of CO from pyrrolidinone) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings and confirm hydrogen-bonding networks in the urea moiety .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition :
    • Kinase Assays : Use ADP-Glo™ kinase platform to screen for inhibition (IC₅₀ values) against targets like EGFR or VEGFR .
    • Protease Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen positioning) influence bioactivity?

Methodological Answer:

  • Comparative SAR Studies :
    • Replace 4-fluorophenyl with 3-fluorophenyl: Reduces kinase inhibition potency by 10-fold due to altered steric interactions .
    • Substitute chlorophenyl with methoxyphenyl: Increases solubility but decreases logP (from 3.2 to 2.5), reducing membrane permeability .
  • Computational Modeling :
    • Docking Simulations (AutoDock Vina) : Predict binding affinities to targets like HSP90. Fluorine at the 4-position enhances hydrophobic contacts .

Q. How can contradictory data in enzyme inhibition studies be resolved?

Methodological Answer:

  • Assay Standardization :
    • Control ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition artifacts .
    • Validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity).
  • Metabolite Interference Testing : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed urea derivatives) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Estimate bioavailability (TPSA > 60 Ų suggests poor absorption) and CYP450 interactions .
    • ProTox-II : Predict hepatotoxicity (e.g., mitochondrial membrane disruption) based on structural alerts .
  • MD Simulations (GROMACS) : Simulate blood-brain barrier penetration; the chlorophenyl group increases logD, limiting CNS access .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.